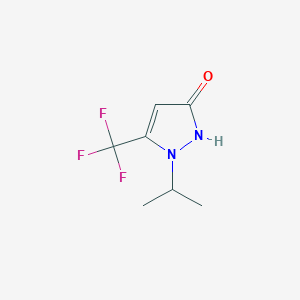

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazoles.

Scientific Research Applications

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

- 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-ol

- 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol is unique due to the specific positioning of the trifluoromethyl and isopropyl groups, which impart distinct chemical and physical properties

Biological Activity

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-ol, also known as 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- Molecular Formula : C7H9F3N2O

- CAS Number : 143706-77-8

- Molecular Weight : 202.16 g/mol

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including this compound, showed efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances its cytotoxic activity by increasing lipophilicity, facilitating better membrane penetration.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, it has shown to reduce inflammation markers such as TNF-alpha and IL-6. This activity is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors that modulate cellular responses to stress and inflammation.

- DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to apoptosis in cancer cells.

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antitumor efficacy against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxicity and induced apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives. The results showed that this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus .

Properties

Molecular Formula |

C7H9F3N2O |

|---|---|

Molecular Weight |

194.15 g/mol |

IUPAC Name |

2-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C7H9F3N2O/c1-4(2)12-5(7(8,9)10)3-6(13)11-12/h3-4H,1-2H3,(H,11,13) |

InChI Key |

UXOMZDGMOMAQRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.